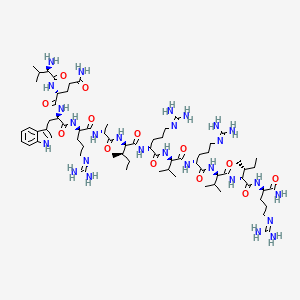
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This peptide is characterized by the presence of D-amino acids, which are the mirror images of the naturally occurring L-amino acids. The sequence includes D-valine, D-glutamine, D-tryptophan, D-arginine, D-alanine, and D-isoleucine. The peptide is capped with an amide group at the C-terminus.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of D-amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first D-amino acid (D-valine) is attached to a solid resin through its carboxyl group.
Deprotection: The amino group of the attached D-amino acid is deprotected to allow for the addition of the next D-amino acid.
Coupling: The next D-amino acid (D-glutamine) is activated using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent D-amino acid in the sequence.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and fully deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2: can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products Formed
Oxidation: Formation of kynurenine from tryptophan.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2: has several scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in targeting specific molecular pathways in diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
作用机制
The mechanism of action of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and influencing downstream signaling pathways. The presence of D-amino acids may enhance the stability and resistance of the peptide to enzymatic degradation, prolonging its biological activity.
相似化合物的比较
Similar Compounds
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-OH: Similar sequence but with a free carboxyl group at the C-terminus.
H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Lys-NH2: Similar sequence but with D-lysine instead of D-arginine.
H-L-Val-L-Gln-L-Trp-L-Arg-L-Ala-L-Ile-L-Arg-L-Val-L-Arg-L-Val-L-Ile-L-Arg-NH2: Similar sequence but composed of L-amino acids.
Uniqueness
The uniqueness of H-D-Val-D-Gln-D-Trp-D-Arg-D-Ala-D-Ile-D-Arg-D-Val-D-Arg-D-Val-D-Ile-D-Arg-NH2 lies in its composition of D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it a valuable tool in research and potential therapeutic applications where prolonged activity is desired.
属性
分子式 |
C70H123N27O13 |
|---|---|
分子量 |
1550.9 g/mol |
IUPAC 名称 |
(2R)-N-[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R,3R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]pentanediamide |
InChI |
InChI=1S/C70H123N27O13/c1-12-37(9)53(96-56(100)39(11)87-57(101)44(23-17-29-83-68(76)77)89-61(105)48(32-40-33-86-42-21-15-14-20-41(40)42)93-58(102)47(26-27-49(71)98)90-62(106)50(72)34(3)4)66(110)92-46(25-19-31-85-70(80)81)60(104)94-51(35(5)6)63(107)91-45(24-18-30-84-69(78)79)59(103)95-52(36(7)8)64(108)97-54(38(10)13-2)65(109)88-43(55(73)99)22-16-28-82-67(74)75/h14-15,20-21,33-39,43-48,50-54,86H,12-13,16-19,22-32,72H2,1-11H3,(H2,71,98)(H2,73,99)(H,87,101)(H,88,109)(H,89,105)(H,90,106)(H,91,107)(H,92,110)(H,93,102)(H,94,104)(H,95,103)(H,96,100)(H,97,108)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t37-,38-,39-,43-,44-,45-,46-,47-,48-,50-,51-,52-,53-,54-/m1/s1 |
InChI 键 |
CBVQZQNUQMZQFC-MINUYDICSA-N |
手性 SMILES |
CC[C@@H](C)[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](C(C)C)C(=O)N[C@H]([C@H](C)CC)C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



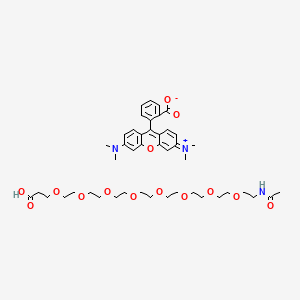
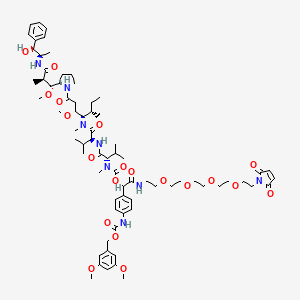
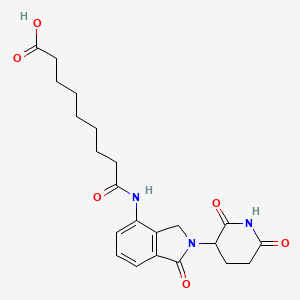
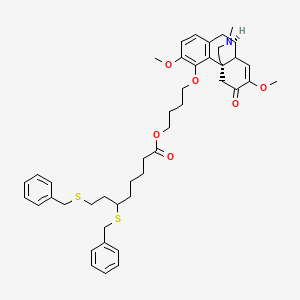
![N-cyclopropyl-2-(difluoromethoxy)-6-methoxy-4-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]benzamide](/img/structure/B12364163.png)
![[1,2,4]Triazolo[4,3-a]quinazolin-5(1H)-one, 2,4-dihydro-4-methyl-1-thioxo-](/img/structure/B12364175.png)
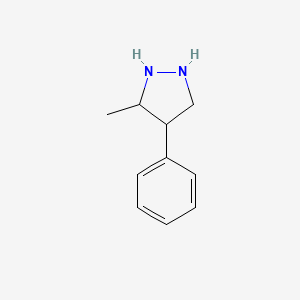
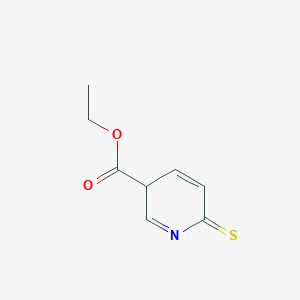


![5-bromo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12364194.png)
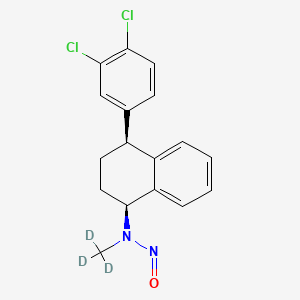
![Ac-Arg-Arg-Arg-(1).cyclo[Arg-Trp-Dap-Lys(1)-D-Pro-Pro-His-D-Phe]](/img/structure/B12364214.png)
